molecular formula C14H12N2O4 B3859100 N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide

N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B3859100
M. Wt: 272.26 g/mol
InChI Key: FAAVUKRAAVHSKJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, a nitro group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of a hydroxyl group on the phenyl ring. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The hydroxylation step can be achieved using various methods, including the use of hydroxylating agents such as hydrogen peroxide or through catalytic hydroxylation using transition metal catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Shares the hydroxyl and amide functionalities but lacks the nitro group.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure with a nitro group at a different position on the phenyl ring.

    N-(2-hydroxy-3-nitrophenyl)acetamide: Another positional isomer with the nitro group at the 3-position.

Uniqueness: N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide is unique due to the specific positioning of the hydroxyl, methyl, and nitro groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets and can lead to different reactivity patterns compared to its analogs.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-8-10(6-7-12(9)16(19)20)14(18)15-11-4-2-3-5-13(11)17/h2-8,17H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAVUKRAAVHSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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